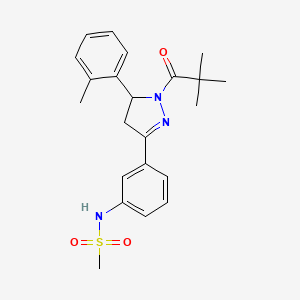
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a derivative of methanesulfonamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical properties and synthesis of related methanesulfonamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, involves the combination of different functional groups onto a pyrazole scaffold . This process likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the methanesulfonyl group, and the attachment of various substituents to the aromatic rings. The synthesis of these compounds has been shown to yield significant anti-inflammatory activity, which suggests that the synthesis of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide might follow a similar pathway with the aim of achieving a specific pharmacological effect.
Molecular Structure Analysis
Conformational analysis is crucial in understanding the molecular structure of methanesulfonamide derivatives. The paper on methanesulfonamide-N,N'-1,2-ethanediylbis (msen) provides a detailed analysis using vibrational and NMR spectroscopies, as well as theoretical computations . Six different rotational isomers were identified, with the most stable form being the trans-trans-gauche(+)-eclipsed, synperiplanar (ttg(+)-e,bis) . This suggests that the molecular structure of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also exhibit multiple conformations, which could influence its biological activity.
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives can be complex. For instance, attempts to synthesize model hybrid nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of related compounds resulted in the formation of N-nitroso derivatives instead . This indicates that the chemical reactions involving methanesulfonamide derivatives can lead to unexpected products, which is an important consideration in the synthesis and development of new compounds like N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The vibrational spectra of msen were thoroughly assigned using DFT calculations combined with SQMFF methodology, which provides a comprehensive understanding of the molecule's behavior in different states . Similarly, the NMR analyses of six conformers offer insights into the electronic environment of the atoms within the molecule . These analyses are essential for predicting the properties of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, such as solubility, stability, and reactivity, which are critical for its potential use as a pharmacological agent.
Applications De Recherche Scientifique
Interaction Studies of Methyl Acetate in Aqueous Solutions of Quinoxaline Derivatives : This study focuses on the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound similar to the one . The research provides insights into solute-solute, solute-solvent, and solvent-solvent interactions in mixtures containing these derivatives (Raphael, Bahadur, & Ebenso, 2015).
Structural Study of Nimesulide Triazole Derivatives : This study investigates the crystal structures of nimesulide triazole derivatives, which are similar in structure to the compound . It provides detailed analysis of intermolecular interactions and molecular geometries, contributing to a better understanding of such compounds (Dey et al., 2015).
Adsorption and Corrosion Inhibition Properties on Mild Steel : Research into quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the queried compound, explores their effectiveness in inhibiting corrosion on mild steel. This study combines experimental and theoretical methods to understand the molecular mechanisms behind corrosion inhibition (Olasunkanmi et al., 2016).
SiO2-H2SO4 Catalysed Synthesis of 1-Acetyl Pyrazolines : This research involves the synthesis of N-acetyl pyrazole derivatives, which are structurally similar to the target compound. The study focuses on the solvent-free cyclization and acetylation processes, providing valuable insights into efficient synthetic methods for such compounds (Thirunarayanan & Sekar, 2014).
Synthesis and Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : This study investigates the synthesis of pyrazole-sulfonamide derivatives, similar to the compound , and their antiproliferative activities against certain cell lines. The research offers insights into the potential medicinal applications of such compounds (Mert et al., 2014).
Propriétés
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-6-7-12-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-8-11-17(13-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIONFCFDODAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)
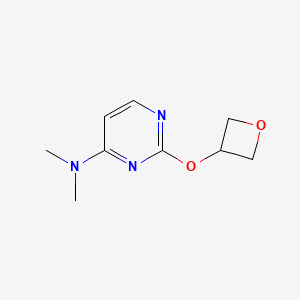
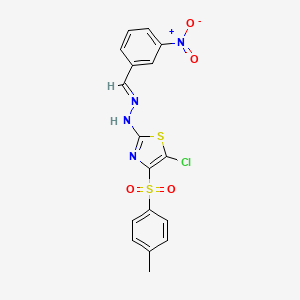
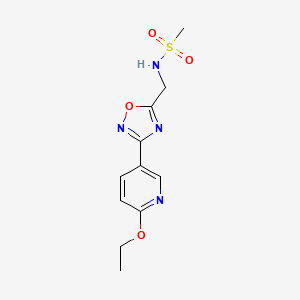

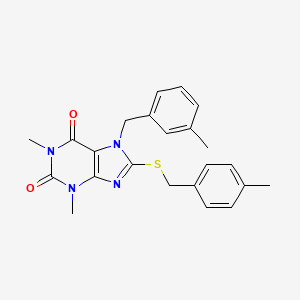
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
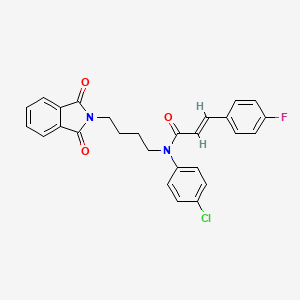
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)